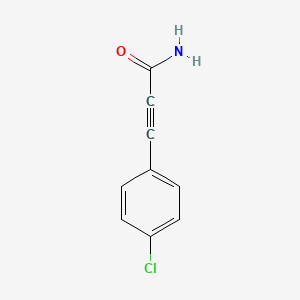

3-(4-Chlorophenyl)propiolamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

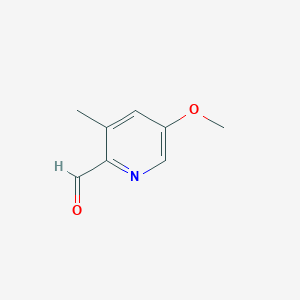

3-(4-Chlorophenyl)propiolamide is a chemical compound with the CAS Number: 42122-09-8 . It has a molecular weight of 179.61 and its IUPAC name is 3-(4-chlorophenyl)-2-propynamide . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI Code for 3-(4-Chlorophenyl)propiolamide is 1S/C9H6ClNO/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H, (H2,11,12) . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)propiolamide is a white to yellow solid . It has a molecular weight of 179.61 . The storage temperature is 2-8°C .Scientific Research Applications

- Sonogashira Reaction : 3-(4-Chlorophenyl)propiolamide can serve as a substrate in Sonogashira coupling reactions. These reactions involve the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides, leading to the formation of new carbon-carbon bonds. Researchers use this method to synthesize complex organic molecules for drug discovery and development .

- Heck Reaction : The compound can also participate in Heck reactions, which involve the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. This versatile transformation allows the construction of substituted alkenes, which are valuable intermediates in organic synthesis .

- 3-(4-Chlorophenyl)propiolamide can be used as a precursor to synthesize oxindole derivatives. Oxindoles exhibit diverse biological activities and are found in natural products and pharmaceuticals. Researchers explore their potential as anticancer, anti-inflammatory, and antimicrobial agents .

- Photoluminescent Materials : Researchers investigate the photoluminescent properties of compounds like 3-(4-Chlorophenyl)propiolamide. These materials can find applications in optoelectronics, sensors, and imaging devices. Understanding their emission behavior is crucial for designing efficient luminescent materials .

- Antibacterial Activity : Scientists explore the antibacterial properties of 3-(4-Chlorophenyl)propiolamide. Its structural features may contribute to inhibiting bacterial growth, making it a potential lead compound for developing new antibiotics .

- Enzyme Inhibition : The compound’s interaction with enzymes is of interest. Researchers study its inhibitory effects on specific enzymes involved in disease pathways, aiming to discover novel therapeutic targets .

- Metabolism and Toxicity : Investigating the metabolism and potential toxicity of 3-(4-Chlorophenyl)propiolamide is essential for drug safety assessment. Researchers analyze its metabolic pathways and evaluate any adverse effects .

Organic Synthesis and Medicinal Chemistry

Oxindole Derivatives

Materials Science

Biological Studies

Pharmacology and Toxicology

Safety and Hazards

The safety information for 3-(4-Chlorophenyl)propiolamide includes an exclamation mark pictogram and a warning signal word . The hazard statement is H302 , which indicates that it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3-(4-chlorophenyl)prop-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOLGLKJDBTXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)propiolamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-5-yl)acetamide](/img/structure/B2758150.png)

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)